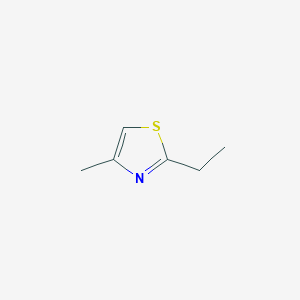
2-(3-Chlorophenyl)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chlorophenyl)isoindoline-1,3-dione, also known as SU6656, is a synthetic compound that was first developed as a selective inhibitor of Src family kinases. Src kinases are a family of non-receptor tyrosine kinases that play a critical role in regulating cell growth, differentiation, and survival. SU6656 has since been used in various scientific research applications as a tool to investigate the role of Src kinases in various cellular processes.
作用機序
2-(3-Chlorophenyl)isoindoline-1,3-dione is a selective inhibitor of Src family kinases, which are non-receptor tyrosine kinases that play a critical role in regulating cell growth, differentiation, and survival. Src kinases are activated by various extracellular signals, including growth factors, cytokines, and integrins, and are involved in the regulation of various downstream signaling pathways, including the MAPK/ERK, PI3K/Akt, and JAK/STAT pathways. By inhibiting Src kinases, 2-(3-Chlorophenyl)isoindoline-1,3-dione can disrupt these signaling pathways and inhibit various cellular processes, including cell proliferation, migration, and invasion.
Biochemical and Physiological Effects:
2-(3-Chlorophenyl)isoindoline-1,3-dione has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 2-(3-Chlorophenyl)isoindoline-1,3-dione can inhibit the proliferation, migration, and invasion of cancer cells, as well as induce apoptosis and cell cycle arrest. In vivo studies have shown that 2-(3-Chlorophenyl)isoindoline-1,3-dione can inhibit tumor growth and metastasis in various animal models of cancer.
実験室実験の利点と制限
One advantage of using 2-(3-Chlorophenyl)isoindoline-1,3-dione in lab experiments is its selectivity for Src family kinases, which allows for specific inhibition of these kinases without affecting other signaling pathways. This can help to elucidate the specific role of Src kinases in various cellular processes. However, one limitation of using 2-(3-Chlorophenyl)isoindoline-1,3-dione is its potential off-target effects, as it may inhibit other kinases or signaling pathways at high concentrations. Additionally, the synthesis of 2-(3-Chlorophenyl)isoindoline-1,3-dione is a multistep process that requires careful control of reaction conditions and purification steps, which can be time-consuming and expensive.
将来の方向性
There are several future directions for research involving 2-(3-Chlorophenyl)isoindoline-1,3-dione. One direction is to investigate the role of Src kinases in other cellular processes, such as autophagy, DNA damage response, and immune cell function. Another direction is to develop more potent and selective inhibitors of Src kinases that can be used in clinical settings for the treatment of cancer and other diseases. Additionally, the use of 2-(3-Chlorophenyl)isoindoline-1,3-dione in combination with other targeted therapies or chemotherapy agents may provide a more effective treatment strategy for cancer patients.
合成法
The synthesis of 2-(3-Chlorophenyl)isoindoline-1,3-dione involves the reaction of 3-chloroaniline with phthalic anhydride to form 3-(3-chlorophenyl)phthalide, which is then converted to 2-(3-Chlorophenyl)isoindoline-1,3-dione through a series of reactions involving potassium carbonate, acetic anhydride, and phosphorus oxychloride. The synthesis of 2-(3-Chlorophenyl)isoindoline-1,3-dione is a multistep process that requires careful control of reaction conditions and purification steps to obtain a pure and stable product.
科学的研究の応用
2-(3-Chlorophenyl)isoindoline-1,3-dione has been used in various scientific research applications as a tool to investigate the role of Src kinases in various cellular processes. Src kinases have been implicated in the regulation of cell growth, differentiation, and survival, as well as in the development and progression of cancer. 2-(3-Chlorophenyl)isoindoline-1,3-dione has been used to study the role of Src kinases in cancer cell proliferation, migration, and invasion, as well as in angiogenesis and metastasis.
特性
CAS番号 |
16082-71-6 |
|---|---|
分子式 |
C14H8ClNO2 |
分子量 |
257.67 g/mol |
IUPAC名 |
2-(3-chlorophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H8ClNO2/c15-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)14(16)18/h1-8H |
InChIキー |
MIWPRIGNFUWKDN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=CC=C3)Cl |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=CC=C3)Cl |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Butanoic acid, 4-[(4-methylphenyl)thio]-](/img/structure/B98469.png)
![4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one](/img/structure/B98471.png)








